molecular formula C9H11N5O2 B11052554 1,4,6-trimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine

1,4,6-trimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B11052554
M. Wt: 221.22 g/mol
InChI Key: KYIZYSOAUSPUDI-UHFFFAOYSA-N
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Description

1,4,6-Trimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with three methyl groups and a nitro group as substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6-trimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid can yield the desired compound . The reaction conditions typically involve heating the reaction mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4,6-Trimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Substitution reactions may involve the use of halogenating agents and nucleophiles under controlled conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1,4,6-trimethyl-5-amino-1H-pyrazolo[3,4-b]pyridin-3-amine .

Mechanism of Action

The mechanism of action of 1,4,6-trimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,6-Trimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine is unique due to the presence of the nitro group, which can significantly influence its reactivity and biological activity. This compound’s specific substitution pattern and functional groups make it a valuable molecule for various scientific research applications .

Properties

Molecular Formula

C9H11N5O2

Molecular Weight

221.22 g/mol

IUPAC Name

1,4,6-trimethyl-5-nitropyrazolo[3,4-b]pyridin-3-amine

InChI

InChI=1S/C9H11N5O2/c1-4-6-8(10)12-13(3)9(6)11-5(2)7(4)14(15)16/h1-3H3,(H2,10,12)

InChI Key

KYIZYSOAUSPUDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN(C2=NC(=C1[N+](=O)[O-])C)C)N

Origin of Product

United States

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